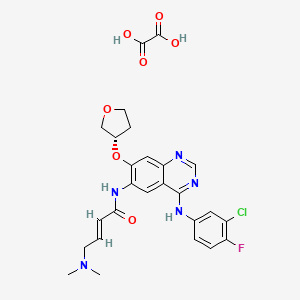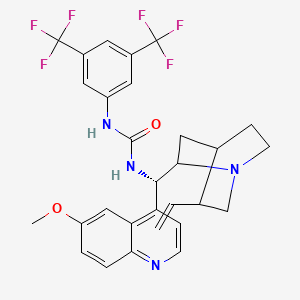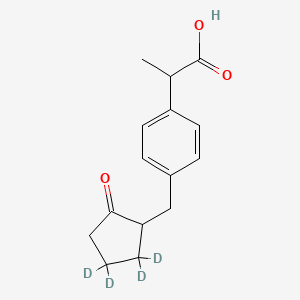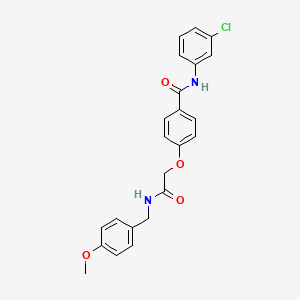
Meis-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meis-IN-2 is a small molecule inhibitor that targets the MEIS family of transcription factors. These transcription factors play a crucial role in various biological processes, including embryonic development, cell proliferation, and differentiation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of cancer research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Meis-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for extensive research and potential clinical applications.
Análisis De Reacciones Químicas
Types of Reactions
Meis-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, enhancing the compound’s stability and activity.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others to alter its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions include modified derivatives of this compound, which may exhibit enhanced or altered biological activity.
Aplicaciones Científicas De Investigación
Meis-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MEIS transcription factors in chemical reactions and pathways.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various biological systems.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in targeting MEIS-related pathways in tumor cells.
Industry: Utilized in the development of new drugs and therapeutic strategies, as well as in the production of research reagents and tools.
Mecanismo De Acción
Meis-IN-2 exerts its effects by binding to the MEIS transcription factors, inhibiting their activity. This inhibition disrupts the transcriptional regulation of target genes involved in cell proliferation and differentiation. The compound specifically targets the DNA-binding domain of MEIS proteins, preventing them from interacting with their target DNA sequences. This disruption leads to altered gene expression and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Meis1-IN-1: Another inhibitor targeting the MEIS1 transcription factor, with similar biological effects but different chemical structure.
Meis2-IN-1: Specifically targets the MEIS2 transcription factor, exhibiting unique properties compared to Meis-IN-2.
PBX1-IN-1: Inhibits the PBX1 transcription factor, which often interacts with MEIS proteins in various biological processes.
Uniqueness
This compound is unique due to its broad-spectrum inhibition of multiple MEIS transcription factors, making it a versatile tool in research and potential therapeutic applications. Its ability to disrupt the activity of MEIS proteins across different biological systems sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C23H21ClN2O4 |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-29-20-9-5-16(6-10-20)14-25-22(27)15-30-21-11-7-17(8-12-21)23(28)26-19-4-2-3-18(24)13-19/h2-13H,14-15H2,1H3,(H,25,27)(H,26,28) |
Clave InChI |
KLMRBTGADQYWHD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


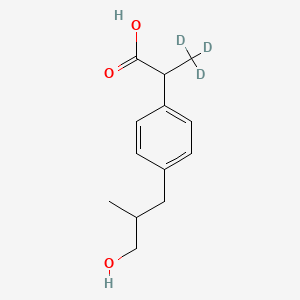


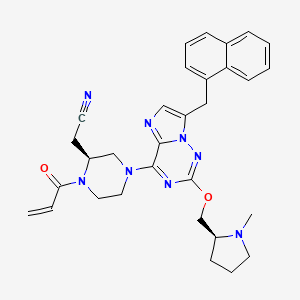
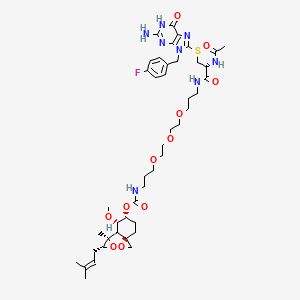


![(2S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B12418127.png)

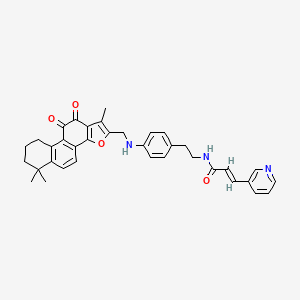
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)
